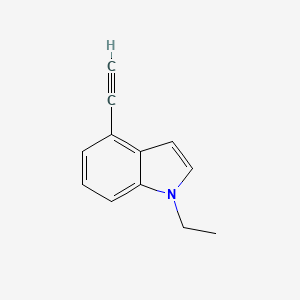
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO4. This compound is characterized by the presence of bromine, fluorine, methoxy-ethoxy, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-aniline.
Reduction: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-amino-benzene.
Oxidation: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzaldehyde.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the nitro group may interact with enzymes or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but lacks the nitro and methoxy-ethoxy groups.
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-methylbenzene: Similar but has a methyl group instead of a nitro group.
Uniqueness
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is unique due to the combination of bromine, fluorine, methoxy-ethoxy, and nitro groups, which confer specific reactivity and properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPMIIDAGPEEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
aminehydrochloride](/img/structure/B8126380.png)


![N-[(3-Bromo-4-methylphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B8126394.png)
![S 2-[(Azetidine-3-carbonyl)-amino]-3-(4-bromo-phenyl)-propionic acid methyl ester](/img/structure/B8126411.png)


![N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide](/img/structure/B8126444.png)





![5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8126484.png)
